molecular formula C22H21N3O4 B4426581 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B4426581
M. Wt: 391.4 g/mol
InChI Key: FHYYCXNJQXKVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyrrolidine-2,5-dione (succinimide) scaffold.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21-12-18(23-8-7-14-13-24-17-4-2-1-3-16(14)17)22(27)25(21)15-5-6-19-20(11-15)29-10-9-28-19/h1-6,11,13,18,23-24H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYYCXNJQXKVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic derivative that has gained interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory potential and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H25N3O3C_{22}H_{25}N_{3}O_{3} with a molecular weight of approximately 367.45 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase . These enzymes play significant roles in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
1α-glucosidase15.2
1Acetylcholinesterase8.5

The inhibition of α-glucosidase suggests that this compound may help in managing postprandial hyperglycemia in diabetic patients. The inhibition of acetylcholinesterase indicates potential cognitive benefits, which could be explored further for neurodegenerative diseases.

Antioxidant and Anti-inflammatory Activities

Compounds derived from the benzodioxin scaffold have been reported to exhibit antioxidant and anti-inflammatory properties. These activities are primarily attributed to the ability to scavenge free radicals and inhibit cyclooxygenases, which are key enzymes in inflammatory pathways.

Case Studies

A case study involving the synthesis of related compounds demonstrated their effectiveness in inhibiting α-glucosidase and acetylcholinesterase. The study synthesized various derivatives starting from 2,3-dihydro-1,4-benzodioxin-6-amine , leading to compounds with enhanced biological profiles.

Study Overview

  • Objective : To evaluate the enzyme inhibitory potential of synthesized compounds.
  • Methodology : Synthesis involved reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides.
  • Findings : Several derivatives exhibited significant inhibitory activity against both target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzodioxin derivatives from the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notes
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione (Target) Not provided Not provided Not provided Pyrrolidine-2,5-dione, indole-ethylamino Hypothesized to have CNS or kinase-targeting activity due to indole motif
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2306268-61-9 C23H25N3O3 391.46 Pyridin-3-amine, dimethylamino-methylphenyl Research use only; not validated for medical applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1-pyrrolidinyl)-1-butanone hydrochloride (Butyroxan) 431938-85-1 C23H26ClNO3 407.91 Butanone, 3-phenylpyrrolidinyl, hydrochloride salt Known as Butyroxan; potential α-adrenergic activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one 56606-71-4 C23H25NO3 375.45 Propan-1-one, 3-methyl-4-phenylpyrrolidinyl Structural analog with uncharacterized pharmacological activity

Structural and Functional Insights

  • Substituent Variability: The target compound uniquely combines a succinimide ring with an indole-ethylamino group, which may enhance binding to serotonin receptors or kinase domains. Butyroxan () features a butanone-pyrrolidinyl substituent, historically linked to α-adrenergic modulation .
  • Pharmacological Implications : While Butyroxan’s α-adrenergic activity is documented , the target compound’s indole moiety could prioritize interactions with 5-HT receptors or tyrosine kinases.

Research and Application Gaps

  • Target Compound: No direct pharmacological data are available in the provided evidence. Its structural features suggest utility in neuropharmacology or oncology, but experimental validation is required.
  • Evidence Limitations : Compounds like those in and are flagged for research use only, emphasizing the need for further safety and efficacy studies .

Methodological Considerations

Crystallographic data for such compounds may be determined using programs like SHELX (), which is widely employed for small-molecule refinement . However, the absence of crystallographic data for the target compound in the evidence limits direct structural comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

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